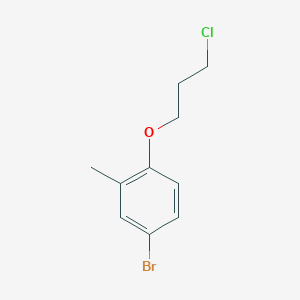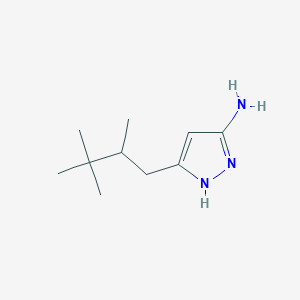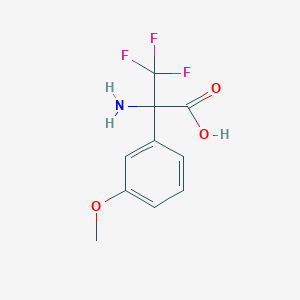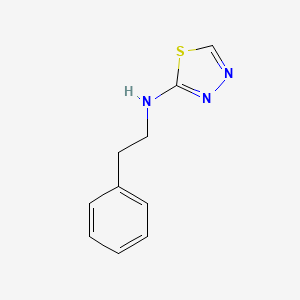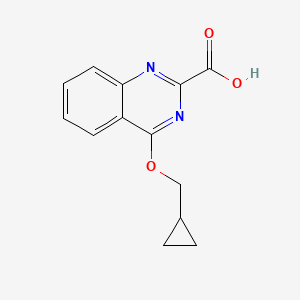![molecular formula C7H6BrNO3 B1528792 2-[(5-Bromopyridin-3-yl)oxy]acetic acid CAS No. 1344080-01-8](/img/structure/B1528792.png)
2-[(5-Bromopyridin-3-yl)oxy]acetic acid
説明
Synthesis Analysis
The reactivity of brominated pyridines, such as 2-[(5-Bromopyridin-3-yl)oxy]acetic acid, has been extensively studied. For instance, 2-hydroxy-6-bromopyridine can be formed by reacting concentrated solutions of various acids with 2,6-dibromopyridine, indicating potential for diverse chemical transformations.Molecular Structure Analysis
The molecular weight of 2-[(5-Bromopyridin-3-yl)oxy]acetic acid is 232.03 . The IUPAC name is [(5-bromo-3-pyridinyl)oxy]acetic acid . The InChI code is 1S/C7H6BrNO3/c8-5-1-6(3-9-2-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) .Chemical Reactions Analysis
The reactivity of brominated pyridines, such as 2-[(5-Bromopyridin-3-yl)oxy]acetic acid, has been extensively studied. For instance, 2-hydroxy-6-bromopyridine can be formed by reacting concentrated solutions of various acids with 2,6-dibromopyridine, indicating potential for diverse chemical transformations.Physical And Chemical Properties Analysis
The physical form of 2-[(5-Bromopyridin-3-yl)oxy]acetic acid is a powder . It has a storage temperature of room temperature . The melting point is 134-135℃ .科学的研究の応用
Chemical Synthesis
2-[(5-Bromopyridin-3-yl)oxy]acetic acid: is a valuable intermediate in chemical synthesis. It’s used for constructing complex molecules due to its reactive bromine atom, which can undergo various substitution reactions. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand, binding to metal centers through its pyridine nitrogen. This binding capability is essential for creating metal complexes that have applications ranging from catalysis to materials science.
Organic Reactions
This compound is also employed as a reagent in organic reactions. Its acetic acid moiety can be used for acylation reactions, introducing acetyl groups into organic substrates. This is a critical step in modifying the physical and chemical properties of molecules for desired applications.
Pharmaceuticals
In the pharmaceutical industry, 2-[(5-Bromopyridin-3-yl)oxy]acetic acid is used in the synthesis of drug molecules. Its structure is a key building block for creating compounds with potential therapeutic effects, such as antiviral, antibacterial, and anti-inflammatory agents .
Biochemistry Research
This compound finds applications in biochemistry research as well. It can be used to study enzyme-catalyzed reactions where it might act as an inhibitor or a substrate analog, helping to elucidate enzyme mechanisms or pathways .
Physiology Studies
In physiology, 2-[(5-Bromopyridin-3-yl)oxy]acetic acid can be used to investigate the role of pyridine derivatives in biological systems. It may serve as a tool to understand the interaction of small molecules with cellular components, affecting processes like signal transduction and metabolic regulation.
Safety and Hazards
特性
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-6(3-9-2-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKFGLOWRULNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyridin-3-yl)oxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



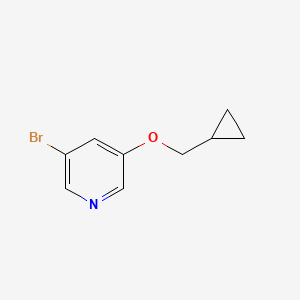
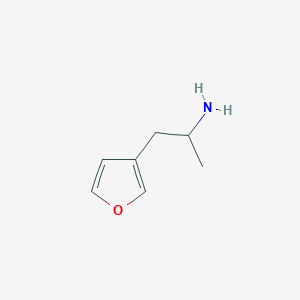
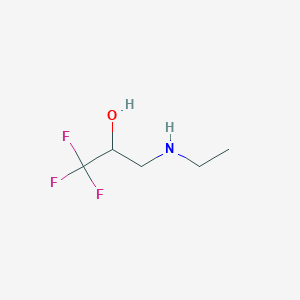

![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)

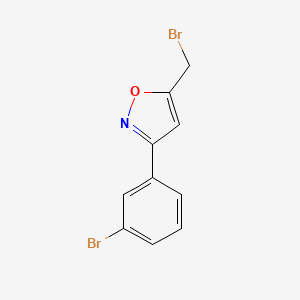

![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)
